molecular formula C15H16ClNOS B2388697 4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol CAS No. 1232805-45-6

4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol

Cat. No.: B2388697
CAS No.: 1232805-45-6
M. Wt: 293.81
InChI Key: OZYVBCCZSBMYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-chloro-2-[[(4-methylsulfanylphenyl)methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYVBCCZSBMYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-(methylthio)benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted phenols .

Scientific Research Applications

4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research applications .

Biological Activity

4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol, a compound with the molecular formula C15H16ClNOS, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methylthio benzyl moiety, and an amino-methylphenol structure. Its molecular weight is approximately 293.81 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including kinases and phosphatases.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antioxidant Activity : Some studies suggest that related phenolic compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound was tested against various human cancer cell lines using MTT assays to assess cell viability.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Cell cycle arrest

The results indicated that the compound exhibited significant cytotoxicity against HeLa cells, suggesting potential as an anticancer agent.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. The study utilized SH-SY5Y neuroblastoma cells subjected to oxidative stress.

TreatmentCell Viability (%)ROS Levels (µM)
Control10010
Compound (10 µM)856
Compound (50 µM)753

The findings demonstrated that higher concentrations of the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

In Vitro Studies

In vitro assays have confirmed that this compound exhibits notable activity in various biological tests:

  • Salmonella/Microsome Assay : Similar compounds have been tested for mutagenicity, indicating that structural modifications can influence their safety profiles.
  • DNA Repair Assays : Compounds with similar structures have shown potential in enhancing DNA repair mechanisms, which is crucial for maintaining genomic stability.

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